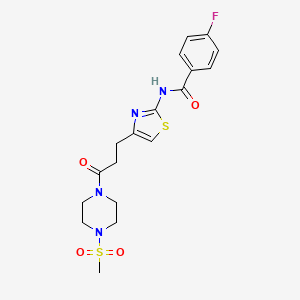

4-fluoro-N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

Description

4-fluoro-N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a thiazole ring via a 3-oxopropyl chain. The thiazole moiety is further substituted with a methylsulfonyl-piperazinyl group. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling strategies, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

4-fluoro-N-[4-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O4S2/c1-29(26,27)23-10-8-22(9-11-23)16(24)7-6-15-12-28-18(20-15)21-17(25)13-2-4-14(19)5-3-13/h2-5,12H,6-11H2,1H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDMTRXABYROBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.

Attachment of the Benzamide Group: The benzamide group can be attached via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzamide rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents (e.g., DMF, DMSO) are used.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Alcohol derivatives of the carbonyl groups.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-fluoro-N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activities associated with the thiazole and piperazine moieties.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins that are crucial for the biological activity of the compound.

Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Urea Derivatives ()

Compounds 11a–11o (e.g., 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) share a thiazole-piperazine backbone but differ in substituents. Key distinctions include:

- Substituent Variation : The target compound features a methylsulfonyl-piperazinyl group, whereas 11a–11o incorporate a hydrazinyl-2-oxoethyl-piperazinyl group. This difference impacts polarity and hydrogen-bonding capacity.

- Core Functional Groups: The target compound has a benzamide group, while 11a–11o utilize a phenylurea moiety.

Table 1: Selected Urea Derivatives from

| Compound | Substituent (R) | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|

| 11a | 3-Fluorophenyl | 484.2 | 85.1 |

| 11b | 3,5-Dichlorophenyl | 534.2 | 83.7 |

| 11c | 3-Chloro-4-fluorophenyl | 518.1 | 88.9 |

| 11k | 4-Chloro-3-(trifluoromethyl)phenyl | 568.2 | 88.0 |

Triazole Derivatives ()

Compounds 7–9 (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) feature a triazole core instead of thiazole. Key differences include:

- Heterocyclic Core: Triazoles exhibit tautomerism (thione vs. thiol forms), influencing electronic properties and stability.

- Substituent Effects : The methylsulfonyl group in the target compound may improve solubility compared to the sulfonylphenyl groups in 7–9 .

Comparison with Urea Derivatives ()

Compounds 11a–11o were synthesized via urea formation between aryl isocyanates and amine intermediates. This contrasts with the target compound’s benzamide linkage, which may require activated carboxylic acid derivatives (e.g., acyl chlorides) .

Buchwald-Hartwig Coupling ()

This highlights the versatility of transition-metal catalysis in constructing complex heterocycles .

Physicochemical Properties

- IR Spectroscopy : The target compound’s carbonyl (C=O) and sulfonyl (S=O) groups would exhibit characteristic bands at ~1660–1680 cm⁻¹ and ~1150–1250 cm⁻¹, respectively. This aligns with data from , where similar vibrations were observed in triazoles and hydrazinecarbothioamides .

- Solubility : The methylsulfonyl group likely enhances water solubility compared to halogenated derivatives (e.g., 11b , 11c ), which rely on lipophilic substituents.

Potential Pharmacological Implications

- Kinase Inhibition : The piperazinyl-thiazole scaffold in the target compound resembles kinase inhibitors (e.g., ’s BMPR2-selective inhibitors). The methylsulfonyl group may mimic ATP-binding pocket interactions .

- Selectivity : Structural differences from urea derivatives () could reduce off-target effects, as urea groups often bind broadly to enzymes like carbonic anhydrases .

Biological Activity

The compound 4-fluoro-N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide (CAS Number: 1207028-34-9) is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 440.5 g/mol. The structure features a thiazole ring, a piperazine moiety, and a benzamide functional group, which contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds containing piperazine and thiazole moieties often exhibit significant antimicrobial properties. A study highlighted that derivatives similar to our compound showed promising interactions with bacterial topoisomerase, suggesting potential as antibiotics. For instance, the binding affinity of related compounds was measured with ΔG values indicating strong interactions with bacterial enzymes, which are crucial for DNA replication and transcription .

Inhibition of Enzymatic Activity

The compound's structural components may also play a role in inhibiting specific enzymes. For example, studies on related piperazine derivatives have shown competitive inhibition of tyrosinase, an enzyme involved in melanin production. The IC50 values for these compounds were notably low, indicating high potency in inhibiting enzymatic activity without cytotoxic effects . This suggests that our compound could similarly inhibit tyrosinase or other relevant enzymes.

Case Studies and Research Findings

- Study on Tyrosinase Inhibition : A comparative analysis of piperazine derivatives demonstrated that certain structural modifications enhanced their inhibitory effects on tyrosinase. The study reported IC50 values as low as 0.18 μM for some derivatives, significantly outperforming traditional inhibitors like kojic acid .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole-containing compounds. The study found that these compounds exhibited broad-spectrum activity against various bacterial strains, with a focus on their interaction with bacterial topoisomerases .

- Binding Studies : Molecular docking studies have been employed to elucidate the binding modes of similar compounds to target enzymes. These studies indicated that the presence of fluorine and sulfonyl groups could enhance binding affinity through additional interactions with active site residues .

Data Table: Biological Activity Summary

Q & A

Basic: What are the critical synthetic steps and optimization strategies for 4-fluoro-N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide?

Answer:

The synthesis involves multi-step organic reactions, including:

- Thiazole Ring Formation : Cyclization of thiourea derivatives with α-halo ketones under controlled pH (6.5–7.5) to avoid side-product formation .

- Piperazine Sulfonylation : Reacting piperazine with methylsulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl .

- Amide Coupling : Benzamide linkage via carbodiimide-mediated coupling (e.g., HBTU/DMAP) at 0–4°C to minimize racemization .

Optimization : Key parameters include temperature control (e.g., <5°C during sulfonylation), solvent polarity (THF for solubility), and reaction time (12–24 hours for coupling steps). Yield improvements (>50%) are achieved by iterative purification via silica gel chromatography .

Advanced: How can researchers validate target engagement and mechanism of action for this compound in kinase inhibition assays?

Answer:

- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to identify primary targets. Prioritize kinases with IC₅₀ < 100 nM .

- Cellular Target Validation :

- Negative Controls : Include inactive analogs (e.g., methylsulfonyl replaced with acetyl) to confirm specificity .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry of the thiazole ring (δ 7.2–7.8 ppm for aromatic protons) and methylsulfonyl group (δ 3.1 ppm for –SO2CH3) .

- HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion ([M+H]<sup>+</sup>) with <5 ppm error .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and selectivity?

Answer:

- Core Modifications :

- Thiazole Ring : Replace with oxazole or pyridine to assess aromatic stacking effects .

- Methylsulfonyl Piperazine : Substitute with acetyl or tert-butoxycarbonyl to evaluate hydrogen-bonding contributions .

- Side Chain Variations : Shorten the 3-oxopropyl chain to reduce conformational flexibility and improve binding entropy .

- In Silico Docking : Use Schrödinger Suite to predict binding poses with BMPR2’s ATP-binding pocket and prioritize analogs with lower ΔGbind .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Answer:

- Assay Standardization :

- Impurity Analysis : Quantify residual solvents (via GC-MS) or byproducts (e.g., des-methylsulfonyl derivatives) that may antagonize activity .

- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and apply multivariate regression to identify confounding variables .

Basic: What are the stability profiles of this compound under physiological and storage conditions?

Answer:

- Solution Stability :

- pH 7.4 Buffer : Degrades <10% over 24 hours at 37°C, but hydrolyzes rapidly at pH <3 (e.g., gastric conditions) via benzamide cleavage .

- Solid-State Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.